molecular formula C5H12ClNO B578605 (S)-Pyrrolidin-3-ylmethanol hydrochloride CAS No. 1316087-88-3

(S)-Pyrrolidin-3-ylmethanol hydrochloride

Cat. No.: B578605
CAS No.: 1316087-88-3
M. Wt: 137.607
InChI Key: RPSPXNVYBCMWAR-JEDNCBNOSA-N
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Description

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral compound that features a pyrrolidine ring with a hydroxymethyl group attached to the third carbon. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Pyrrolidin-3-ylmethanol hydrochloride typically involves the reduction of a pyrrolidine derivative. One common method is the reduction of (S)-pyrrolidin-3-one using a reducing agent such as sodium borohydride (NaBH4) in the presence of a suitable solvent like methanol. The resulting (S)-Pyrrolidin-3-ylmethanol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Pyrrolidin-3-ylmethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: Pyrrolidine-3-carboxylic acid.

    Reduction: Different pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

(S)-Pyrrolidin-3-ylmethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-Pyrrolidin-3-ylmethanol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler structure without the hydroxymethyl group.

    Pyrrolidin-3-one: The ketone derivative of pyrrolidine.

    Pyrrolidine-3-carboxylic acid: The oxidized form of (S)-Pyrrolidin-3-ylmethanol.

Uniqueness

(S)-Pyrrolidin-3-ylmethanol hydrochloride is unique due to its chiral nature and the presence of the hydroxymethyl group, which provides additional reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in the synthesis of more complex chiral molecules and pharmaceuticals.

Properties

IUPAC Name

[(3S)-pyrrolidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c7-4-5-1-2-6-3-5;/h5-7H,1-4H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSPXNVYBCMWAR-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656412
Record name [(3S)-Pyrrolidin-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316087-88-3
Record name [(3S)-Pyrrolidin-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-pyrrolidin-3-ylmethanol hydrochloride
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